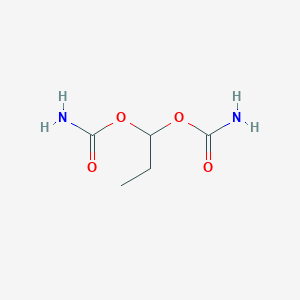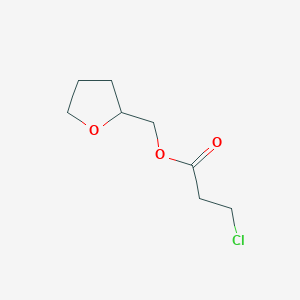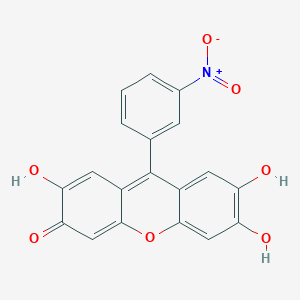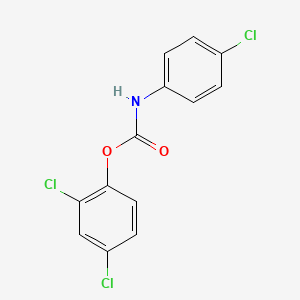
1-Carbamoyloxypropyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbamoyloxypropyl carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their role in medicinal chemistry, agriculture, and industrial applications. This compound is particularly notable for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Carbamoyloxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of carbonylimidazolide with a nucleophile in water, which provides a general method for preparing urea, carbamates, and thiocarbamates without requiring an inert atmosphere . Another method involves the use of carbon dioxide and amines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive, which allows for the continuous preparation of carbamates .
Industrial Production Methods: Industrial production of carbamates often relies on the reaction of alkyl isocyanates with alcohols. This method is preferred due to its efficiency and the high purity of the resulting products . due to the toxicity of isocyanates, alternative methods such as the use of alkyl chloroformates with amines are also employed.
Análisis De Reacciones Químicas
Types of Reactions: 1-Carbamoyloxypropyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carbamate into other functional groups.
Reduction: Reduction reactions can convert the carbamate back to its corresponding amine and alcohol.
Substitution: Substitution reactions often involve the replacement of the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often utilize reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include amines, alcohols, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Carbamoyloxypropyl carbamate has a wide range of applications in scientific research:
Biology: In biological research, carbamates are employed to study enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 1-carbamoyloxypropyl carbamate involves its interaction with specific molecular targets and pathways. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, modulating biological properties and improving stability and pharmacokinetic properties .
Comparación Con Compuestos Similares
Methyl Carbamate: Used as a carbamoyl donor in transcarbamoylation reactions.
Phenyl Carbamate: Employed in the synthesis of primary and secondary carbamates.
N-Substituted Carbamoyl Chlorides: Utilized in the synthesis of substituted O-aryl carbamates.
Uniqueness: 1-Carbamoyloxypropyl carbamate is unique due to its specific structural features that allow for versatile applications in various fields. Its stability and ability to form hydrogen bonds make it particularly valuable in medicinal chemistry and industrial applications .
Propiedades
Número CAS |
6341-66-8 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
1-carbamoyloxypropyl carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-2-3(10-4(6)8)11-5(7)9/h3H,2H2,1H3,(H2,6,8)(H2,7,9) |
Clave InChI |
MWTNQELRTIADRD-UHFFFAOYSA-N |
SMILES canónico |
CCC(OC(=O)N)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)

![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)


![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)

![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
